molecular formula C18H12ClN3O B11496552 4-[5-(3-Chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-methylquinoline

4-[5-(3-Chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-methylquinoline

Cat. No.: B11496552
M. Wt: 321.8 g/mol
InChI Key: MTCGANLIYBUFRY-UHFFFAOYSA-N
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Description

4-[5-(3-Chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-methylquinoline is a heterocyclic compound that combines the structural features of quinoline and oxadiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-(3-Chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-methylquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-chlorobenzohydrazide with 2-methylquinoline-4-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the oxadiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for reagent addition and temperature control can improve the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

4-[5-(3-Chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-methylquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: NaOCH3 in methanol under reflux conditions.

Major Products

    Oxidation: Formation of quinoline-2-carboxylic acid derivatives.

    Reduction: Formation of this compound derivatives with reduced functional groups.

    Substitution: Formation of substituted quinoline derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-[5-(3-Chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-methylquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the growth of certain bacteria by interfering with their cell wall synthesis or metabolic pathways . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[5-(3-Chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-methylquinoline is unique due to its combination of the quinoline and oxadiazole rings, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of new compounds with specific biological or chemical activities.

Properties

Molecular Formula

C18H12ClN3O

Molecular Weight

321.8 g/mol

IUPAC Name

5-(3-chlorophenyl)-3-(2-methylquinolin-4-yl)-1,2,4-oxadiazole

InChI

InChI=1S/C18H12ClN3O/c1-11-9-15(14-7-2-3-8-16(14)20-11)17-21-18(23-22-17)12-5-4-6-13(19)10-12/h2-10H,1H3

InChI Key

MTCGANLIYBUFRY-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)C3=NOC(=N3)C4=CC(=CC=C4)Cl

Origin of Product

United States

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